molecular formula C5H7Cl3O2 B14565579 3,4,4-Trichloro-2-methoxybut-3-en-1-ol CAS No. 61808-89-7

3,4,4-Trichloro-2-methoxybut-3-en-1-ol

Cat. No.: B14565579
CAS No.: 61808-89-7
M. Wt: 205.46 g/mol
InChI Key: NHWIFRXOOCUAFH-UHFFFAOYSA-N
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Description

3,4,4-Trichloro-2-methoxybut-3-en-1-ol is an organic compound with the molecular formula C5H7Cl3O2 It is a chlorinated derivative of butenol and contains both methoxy and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trichloro-2-methoxybut-3-en-1-ol typically involves the chlorination of a precursor compound, such as 3,4-dichloro-2-methoxybut-3-en-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trichloro-2-methoxybut-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the double bond to a single bond.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or hydrogenated products.

    Substitution: Formation of new compounds with different functional groups replacing chlorine atoms.

Scientific Research Applications

3,4,4-Trichloro-2-methoxybut-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,4-Trichloro-2-methoxybut-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4,4-Trifluorobut-3-en-1-ol: A fluorinated analog with similar structural features but different chemical properties due to the presence of fluorine atoms.

    3,4,4-Trichloro-2-methylbut-3-en-1-ol: A methylated analog with a similar backbone but different functional groups.

Uniqueness

3,4,4-Trichloro-2-methoxybut-3-en-1-ol is unique due to its specific combination of chlorine, methoxy, and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

61808-89-7

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

3,4,4-trichloro-2-methoxybut-3-en-1-ol

InChI

InChI=1S/C5H7Cl3O2/c1-10-3(2-9)4(6)5(7)8/h3,9H,2H2,1H3

InChI Key

NHWIFRXOOCUAFH-UHFFFAOYSA-N

Canonical SMILES

COC(CO)C(=C(Cl)Cl)Cl

Origin of Product

United States

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